Allantoic acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Ilex paraguariensis, Arabidopsis thaliana, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd; structure

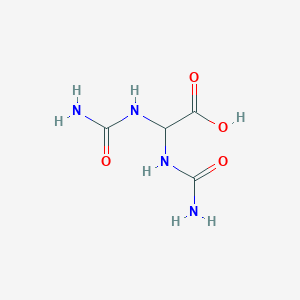

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(carbamoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCLJNSWZCHRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(NC(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059187 | |

| Record name | Bis((aminocarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Allantoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-16-1 | |

| Record name | Allantoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-bis[(aminocarbonyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis((aminocarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diureidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLANTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WGT7SHWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181 °C | |

| Record name | Allantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Blueprint of Allantoic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoic acid, a key nitrogenous compound, plays a pivotal role in the nitrogen metabolism of many organisms, particularly in ureide-exporting legumes where it serves as a major long-distance transport form of fixed nitrogen. Its synthesis is intricately linked to the catabolism of purines, a fundamental biological pathway. This technical guide provides an in-depth exploration of the metabolic pathway of this compound synthesis, detailing the enzymatic steps, their kinetics, and the underlying regulatory mechanisms. This document is intended to serve as a comprehensive resource for researchers in molecular biology, plant physiology, and drug development, offering detailed experimental protocols and visual representations of the involved pathways to facilitate further investigation and therapeutic innovation.

The Core Metabolic Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with the degradation of purine nucleotides. The central pathway involves the conversion of xanthine to uric acid, which is then sequentially metabolized to allantoin and finally to this compound. In some organisms, this compound can be further broken down to release ammonia and carbon dioxide.

The primary enzymes involved in this pathway are:

-

Xanthine Dehydrogenase (XDH) : Catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.

-

Uricase (Urate Oxidase) : Oxidizes uric acid to the unstable intermediate 5-hydroxyisourate, which is then non-enzymatically or enzymatically converted to allantoin.

-

Allantoinase : Catalyzes the hydrolytic opening of the five-membered ring of allantoin to form this compound.

-

Allantoate Deiminase (or Allantoate Amidohydrolase) : Degrades this compound into simpler nitrogenous compounds.

The subcellular localization of these enzymes is critical for the efficient channeling of intermediates. In legume root nodules, xanthine dehydrogenase is found in the cytosol of infected and uninfected cells. Uricase is located in the peroxisomes, while allantoinase and the subsequent degradation enzymes are associated with the endoplasmic reticulum[1].

Quantitative Data on Enzyme Kinetics

The efficiency of the this compound synthesis pathway is determined by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) and maximum velocity (Vmax) provide insights into the substrate affinity and catalytic rate of each enzyme. The following table summarizes key kinetic parameters reported for the enzymes in this pathway from various plant sources.

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Xanthine Dehydrogenase | Glycine max (Soybean) nodules | Xanthine | 5.0 ± 0.6 µM | - | [2] |

| NAD+ | 12.5 ± 2.5 µM | - | [2] | ||

| Hypoxanthine | 52 ± 3 µM | - | [2] | ||

| Uricase | Glycine max (Soybean) nodules | Uric Acid | 10 µM | - | [3] |

| Oxygen | 31 µM | - | [3] | ||

| Allantoinase | Phaseolus vulgaris (French bean) | Allantoin | ~60 mM | 560 and 295 units/mg | [1] |

| Glycine max (Soybean) shoot | Allantoin | 10.0 mM | - | [4] | |

| Allantoate Amidohydrolase | Arabidopsis thaliana | Allantoate | 30.1 ± 7.9 µM | - | [5][6] |

| Glycine max (Soybean) | Allantoate | 80.9 ± 12.3 µM | - | [5][6] |

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparison challenging. Please refer to the original publications for specific experimental details.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the this compound synthesis pathway. This section provides detailed methodologies for the key enzymes.

Xanthine Dehydrogenase (XDH) Activity Assay

Principle: The activity of XDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm, coupled to the oxidation of xanthine to uric acid.

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.2), 1 mM EDTA, 10 mM dithiothreitol (DTT), and 10 µM FAD.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.2).

-

Substrate Solution: 1 mM Xanthine in assay buffer.

-

Cofactor Solution: 5 mM NAD+ in assay buffer.

-

Enzyme extract.

Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Set up the reaction mixture in a 1 ml cuvette containing:

-

800 µl Assay Buffer

-

100 µl Substrate Solution (Xanthine)

-

50 µl Cofactor Solution (NAD+)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 50 µl of the enzyme extract.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Uricase (Urate Oxidase) Activity Assay

Principle: Uricase activity is measured by following the decrease in absorbance at 293 nm as uric acid is oxidized.

Materials:

-

Assay Buffer: 50 mM borate buffer (pH 8.5).

-

Substrate Solution: 0.1 mM Uric acid in assay buffer.

-

Enzyme extract.

Procedure:

-

Prepare the enzyme extract as described for the XDH assay.

-

In a UV-transparent cuvette, add 950 µl of the substrate solution.

-

Equilibrate to the assay temperature (e.g., 25°C).

-

Initiate the reaction by adding 50 µl of the enzyme extract.

-

Monitor the decrease in absorbance at 293 nm for 5-10 minutes.

-

Calculate the activity using the molar extinction coefficient of uric acid (12.5 mM⁻¹ cm⁻¹).

Allantoinase Activity Assay

Principle: This assay involves the hydrolysis of allantoin to this compound. The this compound is then acid-hydrolyzed to glyoxylate and urea. Glyoxylate is reacted with phenylhydrazine to form a colored product that can be measured spectrophotometrically.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrate Solution: 20 mM Allantoin in assay buffer.

-

Stopping Reagent: 0.25 M HCl.

-

Color Reagent A: 0.1% Phenylhydrazine-HCl in 2 M HCl.

-

Color Reagent B: 5% Potassium ferricyanide.

-

Enzyme extract.

Procedure:

-

Prepare the enzyme extract.

-

Incubate 0.5 ml of the enzyme extract with 0.5 ml of the substrate solution at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 0.25 ml of the stopping reagent.

-

Heat the mixture in a boiling water bath for 5 minutes to hydrolyze this compound.

-

Cool the tubes to room temperature.

-

Add 0.5 ml of Color Reagent A and 0.5 ml of Color Reagent B.

-

Incubate at room temperature for 15 minutes for color development.

-

Measure the absorbance at 535 nm.

-

A standard curve using glyoxylic acid should be prepared to quantify the amount of product formed.

Allantoate Deiminase (Amidohydrolase) Activity Assay

Principle: The activity is determined by measuring the amount of ammonia released from allantoate. The ammonia can be quantified using the Berthelot reaction or an enzyme-coupled assay.

Materials:

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrate Solution: 10 mM Allantoate in assay buffer.

-

Reagents for Ammonia Quantification (Berthelot method):

-

Phenol-nitroprusside solution.

-

Alkaline hypochlorite solution.

-

-

Enzyme extract.

Procedure:

-

Prepare the enzyme extract.

-

Incubate 0.2 ml of the enzyme extract with 0.2 ml of the substrate solution at 37°C for 30-60 minutes.

-

Stop the reaction by adding 0.1 ml of 1 M HClO₄.

-

Centrifuge to remove precipitated protein.

-

Take an aliquot of the supernatant for ammonia quantification using the Berthelot method or a commercial ammonia assay kit.

-

A standard curve with ammonium chloride should be used for quantification.

Regulatory Signaling Pathways

The synthesis of this compound is tightly regulated, particularly in legumes, where it is linked to symbiotic nitrogen fixation. The Autoregulation of Nodulation (AON) pathway plays a crucial role in balancing the nitrogen demand of the plant with the energy cost of nodulation and nitrogen fixation.

High levels of nitrogen fixation lead to the production of CLE (CLAVATA3/ESR-related) peptides in the root. These peptides are transported to the shoot where they bind to a leucine-rich repeat receptor-like kinase, such as NARK (Nodule Autoregulation Receptor Kinase) in soybean. This binding event initiates a signaling cascade that results in the production of a shoot-derived inhibitor (SDI) . The SDI is then transported back to the root, where it suppresses further nodule development, thereby creating a negative feedback loop. This regulation ensures that the plant does not over-invest in nitrogen fixation, and consequently modulates the rate of purine and this compound synthesis to match the plant's nitrogen requirements.

Conclusion and Future Directions

The metabolic pathway of this compound synthesis is a well-conserved and vital component of nitrogen metabolism. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to its complex regulatory networks, is crucial for both fundamental biological research and applied sciences. For drug development professionals, the enzymes in this pathway could represent potential targets for novel herbicides or antimicrobial agents. For plant scientists, manipulating this pathway holds the promise of improving nitrogen use efficiency in crops, a cornerstone of sustainable agriculture.

Future research should focus on elucidating the three-dimensional structures of all the enzymes in the pathway to facilitate structure-based drug design. Furthermore, a more detailed understanding of the signaling molecules and transcription factors that regulate the expression of the genes encoding these enzymes will provide new avenues for genetic engineering and crop improvement. The integration of metabolomic, proteomic, and transcriptomic data will be essential to build comprehensive models of this compound synthesis and its interaction with other metabolic pathways.

References

- 1. Tissue abundance and characterization of two purified proteins with allantoinase activity from French bean (Phaseolus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soybean nodule xanthine dehydrogenase: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uricase from soybean root nodules: purification, properties, and comparison with the enzyme from cowpea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification, biochemical characterization, and subcellular localization of allantoate amidohydrolases from Arabidopsis and soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Allantoic Acid in Legume Nitrogen Fixation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of allantoic acid in the nitrogen fixation process of ureide-producing legumes. From its biosynthesis in the root nodules to its transport and assimilation in the shoots, this compound, along with allantoin, represents a highly efficient and carbon-economical strategy for nitrogen transport. This document provides a comprehensive overview of the biochemical pathways, key enzymatic players, and the intricate cellular compartmentalization involved. Furthermore, it delves into the regulatory mechanisms, including the potential for feedback inhibition of nitrogen fixation by ureide accumulation, and presents detailed experimental protocols for the quantification and analysis of these critical nitrogenous compounds.

Introduction: The Ureide Strategy for Nitrogen Transport

In tropical and subtropical legumes, such as soybean (Glycine max), common bean (Phaseolus vulgaris), and cowpea (Vigna unguiculata), the products of symbiotic nitrogen fixation are primarily transported from the root nodules to the aerial parts of the plant in the form of ureides, namely allantoin and this compound.[1][2][3][4][5][6][7][8][9][10] This "ureide strategy" is in contrast to temperate legumes, which predominantly utilize amides like asparagine and glutamine for nitrogen transport.[6] The transport of nitrogen as ureides is a more carbon- and energy-efficient process, as ureides have a higher nitrogen-to-carbon ratio (1:1) compared to amides.[6] In the xylem sap of actively nitrogen-fixing soybean plants, ureides can constitute 60-75% of the total soluble nitrogen.[1][3][4][7][9]

This compound and allantoin are products of purine catabolism.[2][11] Their synthesis in the root nodules is intricately linked to the rate of nitrogen fixation, making their concentration a reliable indicator of symbiotic nitrogen fixation activity.[7][12] This guide will dissect the biochemical and molecular intricacies of this compound's role in this vital process.

Biosynthesis of this compound in Root Nodules

The synthesis of this compound from freshly fixed ammonia is a complex, multi-step process that involves the coordinated action of enzymes located in different subcellular compartments and cell types within the root nodule.[1][3][4][7][8][9] The pathway begins with the de novo synthesis of purine nucleotides.

De Novo Purine Biosynthesis

The initial product of nitrogen fixation, ammonia, is assimilated into glutamine and glutamate. These amino acids then serve as nitrogen donors for the de novo synthesis of purine nucleotides, primarily inosine monophosphate (IMP).[8] This pathway is highly active in the infected cells of the root nodule, specifically within the plastids and mitochondria.[1][3][4][7][9]

Conversion of IMP to Uric Acid

IMP is subsequently oxidized to xanthosine monophosphate (XMP) and then to xanthine.[1] Xanthine is further oxidized to uric acid by the enzyme xanthine dehydrogenase (XDH), a reaction that occurs in the cytosol of infected cells.[1][8]

Oxidation of Uric Acid to Allantoin

Uric acid is then transported from the infected cells to the uninfected cells of the nodule.[1][3][4][7][8][9] Within the peroxisomes of these uninfected cells, uric acid is oxidized to 5-hydroxyisourate by uricase (urate oxidase), and then converted to allantoin.[1][2]

Hydrolysis of Allantoin to this compound

Allantoin is subsequently transported out of the peroxisomes to the endoplasmic reticulum, where it is hydrolyzed to this compound by the enzyme allantoinase.[1][13] this compound is the predominant ureide found in the shoots of many ureide-producing legumes.[14]

Diagram of this compound Biosynthesis Pathway

References

- 1. Enzymes and cellular interplay required for flux of fixed nitrogen to ureides in bean nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. article.imrpress.com [article.imrpress.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. [PDF] Ureide biosynthesis in legume nodules. | Semantic Scholar [semanticscholar.org]

- 10. Effects of Nodulation on Metabolite Concentrations in Xylem Sap and in the Organs of Soybean Plants Supplied with Different N Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aciar.gov.au [aciar.gov.au]

- 13. Immunoaffinity purification and comparison of allantoinases from soybean root nodules and cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Allantoic Acid in Plant Abiotic Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants, being sessile organisms, have evolved intricate biochemical pathways to cope with a variety of environmental stressors. The catabolism of purines, leading to the formation of ureides such as allantoin and its derivative, allantoic acid, has emerged as a critical component of the plant stress response.[1] While traditionally viewed as a mechanism for nitrogen recycling, recent evidence highlights a more complex role for these molecules, particularly in signaling and mitigating oxidative damage. This technical guide provides an in-depth exploration of the function of this compound in plant stress tolerance, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Although much of the direct signaling activity is attributed to its precursor, allantoin, the accumulation and subsequent metabolism of this compound are integral to the overall stress adaptation strategy in plants.

Introduction: Purine Catabolism and the Rise of Ureides in Stress Biology

Purine catabolism is a fundamental metabolic process in plants, primarily serving to remobilize nitrogen from purine nucleotides for reuse in growth and development.[1] Under conditions of abiotic stress, such as drought, salinity, and high light intensity, the intermediates of this pathway, namely allantoin and this compound, accumulate in various plant tissues.[2] This accumulation is not merely a byproduct of metabolic disruption but rather an active response that contributes to stress tolerance.[3] Allantoin, in particular, has been identified as a signaling molecule that can trigger downstream stress-response pathways, including those mediated by the phytohormones abscisic acid (ABA) and jasmonic acid (JA).[3][4] this compound, as the immediate downstream product of allantoin hydrolysis, is a key player in this cascade, and its presence is indicative of an active ureide-based stress response.

Quantitative Data on this compound and Allantoin Accumulation Under Stress

The accumulation of ureides is a quantifiable indicator of a plant's response to abiotic stress. The following tables summarize the changes in this compound and allantoin levels observed in various plant species under different stress conditions.

Table 1: Ureide Accumulation in Rice (Oryza sativa) Under Drought Stress [5]

| Metabolite | Condition | Fold Change (vs. Control) |

| This compound | Drought | Significantly Increased |

| Allantoin | Drought | Significantly Increased |

| Uric Acid | Drought | Significantly Increased |

Table 2: Ureide Content in Soybean (Glycine max) Nodules and Leaves Under Drought Stress

| Cultivar | Tissue | Condition | Allantoin (µmol/g DW) | This compound (µmol/g DW) |

| Jackson | Nodules | Control | ~15 | ~20 |

| Jackson | Nodules | Drought | ~35 | ~45 |

| Biloxi | Nodules | Control | ~10 | ~15 |

| Biloxi | Nodules | Drought | ~25 | ~35 |

| Jackson | Leaves | Control | ~2 | ~8 |

| Jackson | Leaves | Drought | No significant change | No significant change |

| Biloxi | Leaves | Control | ~2 | ~10 |

| Biloxi | Leaves | Drought | No significant change | No significant change |

Table 3: Allantoin and this compound Content in Arabidopsis thaliana Under Salt Stress [6]

| Metabolite | Condition | Change in Content |

| Allantoin | NaCl Treatment | Higher |

| This compound | NaCl Treatment | Lower |

Signaling Pathways Involving Ureides in Plant Stress Response

The signaling role in the purine catabolism pathway is predominantly initiated by allantoin. Its accumulation, often a result of the downregulation of the enzyme allantoinase which converts allantoin to this compound, triggers a cascade of events that enhance stress tolerance.

The Allantoin-ABA-JA Crosstalk

Allantoin accumulation activates the biosynthesis of the stress hormone ABA.[4] This, in turn, can stimulate the jasmonic acid (JA) signaling pathway, which is involved in responses to both biotic and abiotic stresses.[3] This crosstalk between allantoin, ABA, and JA leads to the upregulation of various stress-responsive genes, including those encoding antioxidant enzymes and proteins involved in ion homeostasis.[2]

Allantoin-mediated ABA and JA signaling pathway in plant stress response.

Role in Reactive Oxygen Species (ROS) Homeostasis

A key function of the ureide pathway in stress tolerance is its contribution to maintaining cellular redox balance. Abiotic stress leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), which can cause significant damage to cellular components. Allantoin has been shown to possess antioxidant properties and can directly scavenge ROS.[3] Furthermore, the signaling cascade initiated by allantoin upregulates the expression of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and ascorbate peroxidase (APX), thereby enhancing the plant's capacity to detoxify ROS.[2][5]

Role of ureides in mitigating oxidative stress.

Experimental Protocols

Quantification of this compound and Allantoin by HPLC

Objective: To determine the concentration of this compound and allantoin in plant tissues.

Methodology:

-

Sample Preparation:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as a methanol:water mixture (e.g., 80:20 v/v).

-

Vortex the mixture and sonicate for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of a polar solvent (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Quantification: Prepare a standard curve using known concentrations of this compound and allantoin standards. Compare the peak areas of the samples to the standard curve to determine the concentrations.

-

Measurement of Antioxidant Enzyme Activity

Objective: To assess the activity of key antioxidant enzymes (SOD, CAT, APX) in plant extracts.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 0.5 g) in an ice-cold extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).

-

Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

-

The supernatant is used as the crude enzyme extract.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

-

The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.

-

The reaction is initiated by placing the tubes under a light source.

-

The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

-

-

Catalase (CAT) Activity Assay:

-

Measures the decomposition of H₂O₂.

-

The reaction mixture contains phosphate buffer and H₂O₂.

-

The decrease in absorbance at 240 nm is monitored as H₂O₂ is consumed.

-

-

Ascorbate Peroxidase (APX) Activity Assay:

-

Measures the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

-

The reaction mixture contains phosphate buffer, ascorbate, and H₂O₂.

-

Determination of Reactive Oxygen Species (ROS)

Objective: To quantify the levels of H₂O₂ and O₂⁻ in plant tissues.

Methodology:

-

Hydrogen Peroxide (H₂O₂) Quantification:

-

Homogenize plant tissue in trichloroacetic acid (TCA).

-

Centrifuge and mix the supernatant with potassium iodide in a phosphate buffer.

-

Measure the absorbance at 390 nm.

-

-

Superoxide Radical (O₂⁻) Quantification:

-

Based on the reduction of NBT to formazan.

-

Incubate leaf discs in a solution containing phosphate buffer and NBT.

-

The amount of formazan formed is measured spectrophotometrically at 580 nm after extraction with a suitable solvent (e.g., dimethylformamide).

-

General experimental workflow for investigating the role of this compound in plant stress.

Conclusion and Future Directions

This compound, as a key intermediate in the stress-induced purine catabolism pathway, plays a significant role in plant abiotic stress tolerance. While its precursor, allantoin, appears to be the primary signaling molecule that initiates ABA and JA-mediated stress responses, the accumulation of this compound is a hallmark of this protective mechanism. The functions of the ureide pathway in stress are multifaceted, encompassing nitrogen remobilization, signaling, and mitigation of oxidative damage.

Future research should focus on elucidating the specific, independent roles of this compound, if any, in plant signaling. Investigating the regulation and activity of allantoate amidohydrolase (AAH), the enzyme responsible for this compound degradation, under various stress conditions could provide further insights into the fine-tuning of this pathway.[7] Moreover, exploring the potential of manipulating ureide metabolism through genetic engineering or the exogenous application of these compounds holds promise for developing crops with enhanced resilience to environmental challenges.

References

- 1. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Metabolomic and Transcriptomic Analysis Reveals Allantoin Enhances Drought Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

Allantoic Acid as a Biomarker for Oxidative Stress: A Technical Guide

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and inflammatory diseases.[1] The transient nature of ROS makes their direct measurement in vivo challenging, necessitating the use of stable biomarkers that reflect the extent of oxidative damage.[1]

Uric acid, the final product of purine metabolism in humans, is a potent antioxidant that scavenges ROS.[1][2] In this protective role, uric acid is oxidized, primarily to allantoin.[2][3] Since humans lack the enzyme urate oxidase, the formation of allantoin is predominantly a non-enzymatic process driven by ROS.[2] Allantoin can be further hydrolyzed to allantoic acid.[2][4] Consequently, the levels of allantoin and this compound in biological fluids serve as a reliable and integrated measure of systemic oxidative stress.[5][6] This guide provides a comprehensive overview of the biochemical basis, analytical methodologies, and quantitative data supporting the use of this compound and its precursor, allantoin, as biomarkers for oxidative stress.

Biochemical Pathway: From Uric Acid to this compound

The generation of this compound as a biomarker of oxidative stress begins with the purine degradation pathway, which culminates in the production of uric acid. In situations of elevated oxidative stress, uric acid acts as a sacrificial antioxidant, reacting with various ROS, such as hydroxyl radicals and hypochlorous acid, to form allantoin.[7] This reaction is a key indicator of free radical activity. In many organisms, allantoin is then enzymatically hydrolyzed by allantoinase to produce this compound.[8][9] The subsequent breakdown of this compound yields urea and glyoxylic acid.[4]

Data Presentation: Allantoin Levels in Health and Disease

The concentration of allantoin, the precursor to this compound, is significantly elevated in various conditions associated with increased oxidative stress. The following tables summarize quantitative data from studies comparing allantoin levels in patient cohorts to healthy controls.

Table 1: Allantoin and Uric Acid Concentrations in Plasma/Serum

| Condition | Patient Group (n) | Control Group (n) | Patient Allantoin (µM) | Control Allantoin (µM) | Patient Uric Acid (µM) | Control Uric Acid (µM) | Reference |

| Chronic Renal Failure | 30 | 30 | 20.5 ± 6.5 | 2.1 ± 1.1 | 323.9 ± 62.9 | 270.1 ± 62.3 | [10] |

| Rheumatoid Arthritis | 21 | 15 | 22.1 ± 11.3 | 13.6 ± 6.3 | 280.5 ± 65.0 | 278.3 ± 53.6 | [7] |

| Rheumatoid Arthritis | 43 | 35 | 3.7 (IQR: 3.0-5.6) | 2.0 (IQR: 1.4-3.6) | Not Reported | Not Reported | [11] |

| Gout (Synovial Fluid) | 10 | - | 3.3 (IQR: 2.8-5.8) | - | Not Reported | Not Reported | [11] |

| Healthy Volunteers (Dried Blood Spot) | 100 | - | Median: 5.6 | - | Median: 239.3 | - | [12] |

Table 2: Allantoin and Uric Acid Concentrations in Erythrocytes

| Condition | Patient Group (n) | Control Group (n) | Patient Allantoin (nmol/g Hb) | Control Allantoin (nmol/g Hb) | Patient Uric Acid (nmol/g Hb) | Control Uric Acid (nmol/g Hb) | Reference |

| Chronic Renal Failure | 30 | 30 | 82.8 ± 39.1 | 20.1 ± 6.1 | 110.7 ± 28.8 | 82.1 ± 23.7 | [10] |

Table 3: Allantoin Concentrations in Urine

| Population | Sample Size (n) | Allantoin Concentration (μg/mg creatinine) | Reference |

| Healthy Individuals | 21 | 15.30 ± 8.96 | [13] |

Experimental Protocols

Accurate quantification of this compound and its precursor allantoin is critical for their validation and use as biomarkers. Various analytical techniques have been developed, with mass spectrometry-based methods offering the highest sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This method is often used for the simultaneous measurement of uric acid and allantoin.

-

Sample Preparation :

-

Derivatization : Allantoin is derivatized to glyoxylate-2,4-dinitrophenylhydrazone.[10]

-

Chromatography :

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods, including UPLC-MS/MS and HILIC-MS/MS, are highly sensitive and specific, making them suitable for high-throughput clinical studies.[1][5][11]

-

Sample Preparation :

-

Urine samples are diluted (e.g., 10-fold) with distilled water.[13]

-

Plasma samples are prepared by adding an isotopically labeled internal standard (e.g., ¹⁵N-allantoin), followed by protein precipitation with acetonitrile.[14]

-

The sample is centrifuged, and the supernatant is transferred for injection.[14]

-

-

Chromatography (HILIC-MS/MS Example) :

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive or negative ion mode.[11][13]

-

Detection : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15] This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has also been employed for the measurement of allantoin and uric acid, though it often requires more extensive sample preparation, including derivatization, to make the analytes volatile.[7]

-

Sample Preparation : Fasting blood samples are obtained, and serum is separated.[7]

-

Derivatization : Required to increase the volatility of allantoin and uric acid for gas-phase analysis.

-

Analysis : The derivatized sample is injected into the GC-MS system for separation and detection.[7]

Conclusion

This compound and its immediate precursor, allantoin, are robust and reliable biomarkers of oxidative stress. Their formation via the non-enzymatic oxidation of uric acid provides a direct measure of the impact of reactive oxygen species on a key antioxidant in the body. The development of sensitive and specific analytical methods, particularly HILIC-LC-MS/MS, has enabled precise quantification in various biological matrices. The consistent observation of elevated allantoin levels in diseases characterized by high oxidative stress underscores its clinical and research utility. For drug development professionals and researchers, monitoring this compound and allantoin can provide valuable insights into the oxidative state of a biological system and the efficacy of antioxidant therapies.

References

- 1. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of allantoin levels as a new marker of oxidative stress in Behçet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of uric acid in rheumatoid arthritis: is allantoin a marker of oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecificity of conversion of uric acid into this compound by enzymes of Canadida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allantoin as a marker of oxidative stress in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening method for the simultaneous determination of allantoin and uric acid from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Allantoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoic acid, a key intermediate in purine catabolism, plays a pivotal role in nitrogen metabolism across a diverse range of biological systems. From its early discovery as a derivative of allantoin to its current standing as a significant molecule in plant nitrogen transport and a potential biomarker in various physiological and pathological states, the journey of this compound research has been one of continuous revelation. This technical guide provides a comprehensive overview of the discovery, history, and biological importance of this compound. It details the metabolic pathways in which it participates, presents quantitative data on its occurrence, and offers detailed experimental protocols for its study. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

A Historical Perspective on the Discovery of this compound

The history of this compound is intrinsically linked to the discovery of allantoin. Allantoin was first isolated in 1800 by Italian physician Michele Francesco Buniva and French chemist Louis Nicolas Vauquelin.[1] In 1821, the French chemist Jean Louis Lassaigne identified allantoin in the allantoic fluid of cows and named it "l'acide allantoique".[1] Later, in 1837, German chemists Friedrich Wöhler and Justus Liebig synthesized allantoin from uric acid.[1]

The Role of this compound in Biological Systems

This compound is a central metabolite in the purine catabolism pathway, which is responsible for the breakdown of purine nucleotides. In many organisms, this pathway is essential for the recycling of nitrogen from purines.

Purine Catabolism and this compound Formation

The formation of this compound begins with the deamination and oxidation of purine bases (adenine and guanine) to uric acid. Uric acid is then oxidized to allantoin by the enzyme uricase (urate oxidase). Subsequently, allantoin is hydrolyzed by allantoinase to form this compound.[2]

dot

This compound in Nitrogen Transport in Legumes

In tropical and subtropical legumes such as soybean (Glycine max) and cowpea (Vigna unguiculata), this compound, along with allantoin, plays a crucial role in the transport of fixed nitrogen from the root nodules to the aerial parts of the plant. These nitrogen-rich compounds, collectively known as ureides, are efficient molecules for long-distance nitrogen transport. In these plants, ureides can constitute up to 90% of the total nitrogen transported in the xylem sap.

The synthesis of ureides in legume root nodules begins with newly fixed ammonia, which is incorporated into purines that are then catabolized to allantoin and this compound. This process is a highly efficient way to transport nitrogen due to the high N:C ratio of ureides.

dot

Quantitative Data on this compound and Related Enzymes

The concentration of this compound and the activity of enzymes involved in its metabolism vary significantly depending on the organism, tissue, and physiological conditions.

This compound and Allantoin Concentrations in Legumes

| Plant Species | Tissue | Allantoin (µmol/g FW) | This compound (µmol/g FW) | Reference |

| Glycine max (Soybean) | Nodules | 2.5 - 5.0 | 1.5 - 3.0 | [3] |

| Xylem Sap | 1.0 - 2.0 (mM) | 1.0 - 2.0 (mM) | [3] | |

| Vigna unguiculata (Cowpea) | Nodules | ~4.0 | ~1.0 | [4] |

| Xylem Sap | ~1.5 (mM) | ~1.5 (mM) | [4] | |

| Phaseolus vulgaris (Common Bean) | Nodules | 0.5 - 1.5 | 0.2 - 0.8 |

Kinetic Properties of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Allantoinase | Escherichia coli | Allantoin | 2.8 ± 0.4 mM | - | [5] |

| Glycine max | Allantoin | 0.4 mM | - | ||

| Allantoate Amidohydrolase | Phaseolus vulgaris | Allantoate | 0.46 mM | - | [6] |

| Arabidopsis thaliana | Allantoate | 30.1 ± 7.9 µM | - | [7] | |

| Xanthine Dehydrogenase | Glycine max (Nodules) | Xanthine | 10-20 µM | - | |

| Uricase | Glycine max (Nodules) | Uric Acid | 5-15 µM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for the Quantification of this compound and Allantoin (Ureides) in Plant Tissues

This protocol is based on the colorimetric method of Trijbels and Vogels (1966), which involves the conversion of ureides to glyoxylate and subsequent reaction with phenylhydrazine.

Materials:

-

Plant tissue (e.g., nodules, leaves, stems)

-

Extraction Buffer: 0.1 M Potassium phosphate buffer, pH 7.5

-

0.5 N NaOH

-

0.65 N HCl

-

Phenylhydrazine hydrochloride solution (0.5% w/v in water, freshly prepared)

-

Concentrated HCl

-

Potassium ferricyanide solution (2.5% w/v in water)

-

Allantoin and this compound standards

-

Spectrophotometer

Procedure:

-

Extraction:

-

Homogenize 0.1 - 0.5 g of fresh plant tissue in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Hydrolysis of Allantoin to this compound:

-

To 1 mL of the supernatant, add 0.5 mL of 0.5 N NaOH.

-

Heat the mixture in a boiling water bath for 8 minutes.

-

Cool the sample on ice.

-

-

Hydrolysis of this compound to Glyoxylate:

-

Add 0.5 mL of 0.65 N HCl to the cooled sample.

-

Heat the mixture in a boiling water bath for 4 minutes.

-

Cool the sample on ice.

-

-

Colorimetric Reaction:

-

Add 0.5 mL of the phenylhydrazine hydrochloride solution and mix well.

-

Add 0.25 mL of concentrated HCl and 0.5 mL of the potassium ferricyanide solution, mixing after each addition.

-

Let the color develop for 15 minutes at room temperature.

-

-

Measurement:

-

Measure the absorbance at 535 nm against a reagent blank.

-

Quantify the ureide concentration using a standard curve prepared with allantoin or this compound.

-

dot

Assay for Allantoinase Activity

This assay measures the rate of conversion of allantoin to allantoate by monitoring the formation of allantoate.

Materials:

-

Enzyme extract (e.g., crude protein extract from plant tissue)

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Allantoin solution (10 mM in Assay Buffer)

-

Reagents for allantoate quantification (see Protocol 4.1)

Procedure:

-

Enzyme Reaction:

-

Pre-warm the Assay Buffer and allantoin solution to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding 100 µL of the enzyme extract to a tube containing 800 µL of Assay Buffer and 100 µL of 10 mM allantoin solution.

-

Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding 100 µL of 1 N HCl.

-

-

Quantification of Allantoate:

-

Quantify the amount of this compound formed in the reaction mixture using the colorimetric method described in Protocol 4.1 (omitting the alkaline hydrolysis step).

-

-

Calculation of Activity:

-

Calculate the enzyme activity as µmol of allantoate formed per minute per mg of protein.

-

Conclusion

This compound, once a relatively obscure metabolite, has emerged as a molecule of significant biological importance. Its central role in nitrogen transport in agronomically important legumes and its involvement in the general nitrogen economy of various organisms underscore its fundamental role in biochemistry. The detailed understanding of its metabolic pathways and the development of robust analytical methods have paved the way for further research into its physiological functions and its potential applications in agriculture and medicine. This technical guide serves as a comprehensive resource for researchers and professionals seeking to delve into the fascinating world of this compound and its multifaceted roles in biological systems.

References

- 1. Allantoin - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Renal excretion of purine metabolites, urate and allantoin, by the mammalian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. One hundred years of vitamins-a success story of the natural sciences. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Chemical Properties and Stability of Allantoic Acid in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoic acid, a key intermediate in purine metabolism, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and agriculture. As the hydrolysis product of allantoin, its chemical stability in solution is a critical parameter influencing its biological activity, analytical quantification, and formulation development. This technical guide provides an in-depth overview of the chemical properties and stability of this compound in aqueous solutions, offering insights into its degradation pathways and the factors that govern its persistence.

Chemical Properties of this compound

This compound, with the chemical formula C₄H₈N₄O₄, is a diureidoacetic acid. It is a crystalline solid that is soluble in water. Its structure contains multiple functional groups, including carboxylic acid and urea moieties, which dictate its chemical reactivity and physical properties.

Stability of this compound in Solution

The stability of this compound in solution is primarily influenced by pH and temperature. It is an intermediate in the degradation of allantoin and is itself susceptible to further hydrolysis.

pH-Dependent Stability

The stability of this compound is significantly dependent on the pH of the solution. It is generally more stable in neutral to slightly alkaline conditions and undergoes degradation in acidic environments.

-

Alkaline Conditions: this compound is formed through the hydrolysis of allantoin in alkaline solutions. While allantoin itself is unstable at high pH, its degradation leads to the formation of this compound. Some studies suggest that this compound exhibits a degree of stability in alkaline solutions once formed.[1]

-

Acidic Conditions: In acidic solutions, particularly with the application of heat, this compound readily degrades into glyoxylic acid and two molecules of urea.[2][3] This degradation pathway is a key consideration in the handling and analysis of this compound.

Temperature-Dependent Stability

Quantitative Stability Data

Precise quantitative data on the degradation kinetics (e.g., half-life, rate constants) of this compound across a range of pH and temperature values are not extensively reported in publicly available literature. The following tables provide an illustrative summary of expected stability trends based on the known chemistry of this compound and its precursor, allantoin. These values should be considered hypothetical and would need to be determined empirically for specific applications.

Table 1: Illustrative pH-Dependent Degradation of this compound at 37°C

| pH | Predominant Species | Expected Degradation Products | Estimated Half-life (t½) |

| 3.0 | This compound | Glyoxylic Acid, Urea | Hours to Days |

| 5.0 | This compound | Glyoxylic Acid, Urea | Days to Weeks |

| 7.0 | Allantoate (anion) | Relatively Stable | Weeks to Months |

| 9.0 | Allantoate (anion) | Relatively Stable | Months |

Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 5

| Temperature (°C) | Expected Degradation Rate | Estimated Half-life (t½) |

| 4 | Slow | Months |

| 25 | Moderate | Weeks to Months |

| 50 | Rapid | Days to Weeks |

| 80 | Very Rapid | Hours to Days |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound in solution.

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time under various conditions.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer components (e.g., potassium phosphate monobasic, phosphoric acid)

-

Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH adjusted to a desired value, e.g., 3.0) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good separation of this compound from its degradation products.

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Sample Solutions: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 3, 5, 7, 9) and in water for thermal degradation studies.

4. Stability Study Procedure:

-

pH Stability:

-

Store the sample solutions at a constant temperature (e.g., 25°C or 37°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each solution.

-

Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Stability:

-

Store the sample solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

At specified time intervals, withdraw aliquots and prepare them for HPLC analysis as described above.

-

5. HPLC Analysis:

-

Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25°C).

-

Set the UV detection wavelength at an appropriate value for this compound (e.g., around 210-220 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak area of this compound.

6. Data Analysis:

-

Calculate the concentration of this compound remaining in the samples at each time point using a calibration curve generated from the standard solutions.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathways and Metabolic Context

Purine Degradation Pathway

This compound is a central intermediate in the catabolism of purines. The following diagram illustrates this metabolic pathway.

Allantoin-Mediated Signaling

While this compound itself is primarily known as a metabolic intermediate, its precursor, allantoin, has been shown to be involved in plant stress signaling pathways, specifically activating the jasmonic acid (JA) signaling pathway. The accumulation of allantoin can lead to downstream effects that are relevant to drug development research, particularly in the context of inflammation and wound healing.

References

The Enzymatic Degradation of Allantoic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of purines is a fundamental metabolic process in most organisms, serving to recycle nitrogen and carbon from nucleic acids. In many microorganisms, this pathway converges on the intermediate allantoic acid. The enzymatic degradation of this compound is a critical step, liberating nitrogen in a form that can be assimilated by the cell, typically as ammonia. Understanding the enzymes and pathways involved in this compound breakdown is crucial for various fields, including microbiology, biochemistry, and drug development, where these enzymes could represent novel antimicrobial targets.

This technical guide provides an in-depth overview of the enzymatic degradation of this compound in microorganisms, focusing on the key enzymes, their kinetic properties, the underlying regulatory mechanisms, and detailed experimental protocols for their study.

Core Enzymatic Pathways of this compound Degradation

The degradation of this compound to simpler molecules like glyoxylate, ammonia, and carbon dioxide is primarily accomplished through two distinct enzymatic pathways, which vary across different microbial species.

1. The Allantoate Amidohydrolase Pathway:

This pathway involves the direct hydrolysis of this compound to ureidoglycine, ammonia, and carbon dioxide, catalyzed by allantoate amidohydrolase (also known as allantoate deiminase). The unstable ureidoglycine is then further hydrolyzed to (S)-ureidoglycolate and another molecule of ammonia. Finally, (S)-ureidoglycolate is broken down to glyoxylate and urea or ammonia and carbon dioxide.

2. The Allantoicase Pathway:

In this pathway, allantoicase hydrolyzes this compound to urea and ureidoglycolate. The ureidoglycolate is then further metabolized.

The subsequent breakdown of (S)-ureidoglycolate can also proceed via two different enzymes:

-

Ureidoglycolate hydrolase: This enzyme hydrolyzes (S)-ureidoglycolate to glyoxylate, two molecules of ammonia, and one molecule of carbon dioxide.[1]

-

Ureidoglycolate lyase: This enzyme cleaves (S)-ureidoglycolate to glyoxylate and urea.[2]

The presence and combination of these enzymes define the specific pathway utilized by a particular microorganism. For instance, Escherichia coli is known to utilize an anaerobic allantoin degradation pathway.[3] In Saccharomyces cerevisiae, allantoin degradation proceeds through this compound and urea.[4]

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of this compound degradation are determined by the kinetic parameters of the involved enzymes. This section summarizes the available quantitative data for the key enzymes in tabular format for easy comparison.

| Enzyme | EC Number | Organism | K_m_ (mM) | V_max_ | Optimal pH | Optimal Temperature (°C) |

| Allantoate Amidohydrolase | 3.5.3.9 | Arabidopsis thaliana (recombinant) | 0.0301 ± 0.0079 | - | - | - |

| Glycine max (soybean, recombinant) | 0.0809 ± 0.0123 | - | - | - | ||

| Phaseolus vulgaris (French bean) | 0.46 | - | 7.0 | 37 | ||

| Ureidoglycolate Hydrolase | 3.5.3.19 | - | - | - | - | - |

| Ureidoglycolate Lyase | 4.3.2.3 | - | - | - | - | - |

Regulatory Signaling Pathways

The expression of genes encoding the enzymes for this compound degradation is tightly regulated in response to the availability of nitrogen sources.

Regulation in Escherichia coli

In E. coli, the allantoin regulon is controlled by two key transcription factors: AllR and AllS .[5][6]

-

AllR acts as a repressor. Its repressor function is activated by allantoin, leading to the repression of genes for energy production from allantoin breakdown.[6] Conversely, glyoxylate abolishes the binding of AllR to DNA, leading to derepression.[5]

-

AllS functions as an activator, essential for the expression of the allDCE operon, which is involved in the nitrogen assimilation pathway.[5][6] The expression of allS itself is induced anaerobically and when nitrogen is limited.[5] The global regulator ArcA is also required for the high-level expression of the allF operon under anaerobic conditions.[7]

References

- 1. Ureidoglycolate hydrolase - Wikipedia [en.wikipedia.org]

- 2. Ureidoglycolate lyase - Wikipedia [en.wikipedia.org]

- 3. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of the Allantoin Degradative Enzymes in Saccharomyces cerevisiae by the Last Intermediate of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Escherichia coli allantoin regulon: coordinated function of the repressor AllR and the activator AllS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual Regulation of the allF Operon by ArcA and AllS Enables Anaerobic Allantoin Utilization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathways of Allantoic Acid Transport in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoic acid, a key nitrogen-rich ureide, plays a pivotal role in the nitrogen economy of many plants, particularly legumes. Its efficient transport throughout the plant is critical for nitrogen distribution from source to sink tissues. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound transport in plant tissues. We delve into the key transporter families involved, present quantitative data on their activity, and provide detailed experimental protocols for their study. Furthermore, we visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive understanding of this vital biological process.

Introduction

In many leguminous plants, symbiotically fixed nitrogen is assimilated into purines, which are subsequently catabolized to the ureides, allantoin and this compound.[1][2] These compounds, with their high nitrogen-to-carbon ratio, represent an efficient form for long-distance nitrogen transport from the root nodules to the shoot.[2][3][4] this compound is the final product of allantoin hydrolysis, a reaction catalyzed by the enzyme allantoinase.[1][5] The subsequent transport of this compound across cellular membranes is a crucial step in making this fixed nitrogen available to the rest of the plant for growth and development.[3][6] This guide focuses on the transporters that facilitate this movement and the experimental approaches used to characterize them.

This compound Transporters: The Ureide Permease (UPS) Family

The primary family of transporters responsible for ureide movement across plant cell membranes is the Ureide Permease (UPS) family.[6][7] Members of this family have been identified and characterized in various plant species, including Arabidopsis thaliana, soybean (Glycine max), and rice (Oryza sativa).[3][7][8] These transporters are integral membrane proteins, typically with 10 putative transmembrane domains, and are involved in the proton-dependent transport of ureides.[7]

Data Presentation: Quantitative Analysis of Ureide Transporters

The following tables summarize the available quantitative data on ureide transporters. It is important to note that much of the detailed kinetic analysis has been performed using allantoin as the substrate. Data specifically for this compound transport is less common in the literature, likely due to technical challenges in its synthesis and labeling.

| Transporter | Plant Species | Substrate(s) | Km (µM) | Tissue/Cellular Localization | Reference(s) |

| AtUPS1 | Arabidopsis thaliana | Allantoin, Uric Acid, Xanthine | ~52 (for Allantoin) | Plasma Membrane | [5][7] |

| GmUPS1-1 | Glycine max (Soybean) | Allantoin, this compound | Not Determined | Plasma membrane of nodule cortex cells and vascular endodermis | [3][6] |

| GmUPS1-2 | Glycine max (Soybean) | Allantoin, this compound | Not Determined | Plasma membrane of nodule cortex cells and vascular endodermis | [3][6] |

| OsUPS1 | Oryza sativa (Rice) | Allantoin | Not Determined | Plasma membrane of vascular tissues | [8][9] |

| AtUPS5 | Arabidopsis thaliana | Allantoin | High Affinity (Km not specified) | Endoplasmic Reticulum, trans-Golgi Network/Early Endosome, Plasma Membrane | [10][11] |

Table 1: Kinetic and Localization Data for Ureide Permeases. This table highlights the Michaelis-Menten constant (Km) for substrate affinity and the subcellular location of various UPS transporters.

| Plant Tissue | Plant Species | Compound | Concentration | Conditions | Reference(s) |

| Xylem Sap | Glycine max (Soybean) | Ureides (Allantoin + this compound) | 2-6 times greater than amino acid + nitrate N | During reproductive development | [9][12] |

| Nodule Exudate | Glycine max (Soybean) | Allantoin | 94 µmoles/mL | - | [9][12] |

| Leaf Blades | Glycine max (Soybean) | Ureide N | Up to 2.3% of total N | During pod and seed development | [9][12] |

| Stems + Petioles | Glycine max (Soybean) | Ureide N | Up to 37.7% of total N | During pod and seed development | [9][12] |

| Fruits | Glycine max (Soybean) | Ureide N | Up to 15.8% of total N | During pod and seed development | [9][12] |

Table 2: Concentration of Ureides in Various Plant Tissues. This table provides an overview of the levels of ureides found in different parts of soybean plants, underscoring their importance in nitrogen transport.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound transport.

Heterologous Expression and Transport Assays in Yeast

Functional characterization of plant transporters is often achieved by expressing them in a heterologous system, such as Saccharomyces cerevisiae, that lacks the endogenous transport activity for the substrate of interest.

Protocol: Ureide Transport Assay in Yeast

-

Yeast Strain: Utilize a yeast mutant strain deficient in allantoin/allantoic acid uptake (e.g., dal4 dal5 double mutant).

-

Vector Construction: Clone the coding sequence of the plant ureide transporter (e.g., GmUPS1-1) into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform the yeast mutant strain with the transporter-containing plasmid or an empty vector control using the lithium acetate method.

-

Culture Growth: Grow the transformed yeast cells in a selective synthetic defined (SD) medium lacking uracil and containing a non-repressing carbon source like galactose to induce gene expression from the GAL1 promoter.

-

Uptake Assay: a. Harvest the yeast cells by centrifugation and wash them with an appropriate buffer (e.g., 10 mM MES, pH 5.5). b. Resuspend the cells to a specific density (e.g., OD600 of 10) in the assay buffer. c. Pre-incubate the cell suspension at 30°C for 5 minutes. d. Initiate the uptake by adding radiolabeled [14C]-allantoin or [14C]-allantoic acid to a final concentration (e.g., 50 µM). e. At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and quickly filter them through a glass fiber filter. f. Wash the filters rapidly with ice-cold assay buffer to remove external radioactivity. g. Determine the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the rate of uptake and perform kinetic analysis by varying the substrate concentration to determine Km and Vmax values.[7]

Gene Expression Analysis: GUS Reporter Assays

To determine the spatial and temporal expression pattern of a transporter gene, its promoter can be fused to a reporter gene like β-glucuronidase (GUS).

Protocol: GUS Histochemical Assay

-

Vector Construction: Clone the promoter region of the ureide transporter gene upstream of the uidA (GUS) gene in a plant transformation vector.

-

Plant Transformation: Transform plants (e.g., Arabidopsis thaliana) with the promoter-GUS construct using Agrobacterium tumefaciens-mediated floral dip method.

-

Tissue Sampling: Collect various tissues from the transgenic plants at different developmental stages.

-

Staining: a. Immerse the tissue samples in GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)). b. Incubate the samples at 37°C for several hours to overnight. c. Clear the tissues of chlorophyll by incubating in 70% ethanol.

-

Microscopy: Observe the blue precipitate, indicating GUS activity, using a light microscope.[4][10]

Subcellular Localization of Transporter Proteins

Determining the precise location of a transporter within the cell is crucial for understanding its function. This is commonly achieved by creating fusion proteins with fluorescent markers.

Protocol: Localization using Fluorescent Protein Fusions

-

Vector Construction: Create a translational fusion between the coding sequence of the ureide transporter and a fluorescent protein (e.g., Green Fluorescent Protein, GFP) in a plant expression vector. The fluorescent tag can be at the N- or C-terminus.

-

Transient or Stable Expression: a. Transient: Infiltrate Nicotiana benthamiana leaves with Agrobacterium carrying the fusion construct. b. Stable: Generate stably transformed plants (e.g., Arabidopsis) expressing the fusion protein.

-

Confocal Microscopy: Observe the fluorescence signal in the transformed plant cells using a confocal laser scanning microscope. Co-localization with known organelle markers can be used to confirm the subcellular location.[1][3]

Quantification of this compound in Plant Tissues

Accurate measurement of this compound levels is essential for understanding its distribution and transport.

Protocol: HPLC-Based Quantification of this compound

-

Tissue Extraction: a. Freeze plant tissue in liquid nitrogen and grind to a fine powder. b. Extract the powder with a suitable solvent, such as a phosphate buffer.[13]

-

Sample Preparation: a. Centrifuge the extract to pellet debris. b. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: a. Use a reverse-phase C18 column. b. Employ a mobile phase appropriate for separating ureides, such as a phosphate buffer solution.[14][15] c. Detect this compound using a UV detector at a low wavelength (e.g., 210 nm).

-

Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of this compound.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound metabolism and transport.

Caption: Ureide metabolism and transport pathway in legumes.

Caption: Experimental workflow for transporter characterization.

References

- 1. Fluorescent Protein Fusions for Protein Localization in Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants [frontiersin.org]

- 4. GUS Gene Assay [cas.miamioh.edu]

- 5. A novel superfamily of transporters for allantoin and other oxo derivatives of nitrogen heterocyclic compounds in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allantoin and this compound in Tissues and Stem Exudate from Field-grown Soybean Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developmental effects on ureide levels are mediated by tissue-specific regulation of allantoinase in Phaseolus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.uri.edu [web.uri.edu]

- 11. Ureide Permease 5 (AtUPS5) Connects Cell Compartments Involved in Ureide Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-scale analysis provides insights into the roles of ureide permeases in wheat nitrogen use efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Figure 5 from Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological concentration of allantoic acid in human plasma